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Compound of Interest

5-Fluoro-2,3-dihydro-1H-inden-2-
Compound Name:

ol
CAS No.: 929533-60-8
Cat. No.: B2370280

Get Quote

Part 1: Executive Summary & Chemical Significance

5-Fluoro-2-indanol (CAS: 929533-60-8 / 4254-29-9 generic indanol ref) is a bicyclic alcohol
serving as a "privileged scaffold" in drug discovery. Structurally, it represents a conformationally
restricted analogue of phenethylamine and amphetamine derivatives. By locking the
ethylamine side chain into a rigid indane ring, researchers can probe the stereochemical
requirements of monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors
(5-HT, Melatonin).

Core Technical Value

o Chirality: The C2 position is a stereocenter. The (1S, 2R) and (1R, 2S) enantiomers often
exhibit distinct biological profiles in downstream active pharmaceutical ingredients (APIs).

e Fluorine Substitution: The C5-fluorine atom blocks metabolic hydroxylation (increasing half-
life) and modulates the pKa of the aromatic system without significantly altering steric bulk
compared to hydrogen.
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 Rigidification: Mimics the bio-active conformation of serotonin (5-HT) and melatonin,
reducing the entropic penalty of receptor binding.

Part 2: Biological Activity & Therapeutic
Applications[1][2][3]

While 5-fluoro-2-indanol itself is primarily a chemical intermediate with low intrinsic receptor
affinity, its biological value lies in its conversion to high-potency CNS agents.

Precursor to 5-Fluoro-2-Aminoindane (5-FAl)

The most direct biological application is the synthesis of 5-fluoro-2-aminoindane (5-FAl).

e Mechanism: 5-FAl acts as a potent Serotonin Releasing Agent (SRA) and reuptake inhibitor.
It is a rigid analogue of p-fluoroamphetamine.

o Pharmacology: The indane ring restricts the rotation of the side chain, often enhancing
selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT)
compared to its amphetamine counterparts.

o Structure-Activity Relationship (SAR): The 5-fluoro substituent enhances lipophilicity (LogP)
and penetration of the Blood-Brain Barrier (BBB).

Melatonin Receptor Agonists

Indanols are key scaffolds for melatonin (

/
) receptor agonists (e.g., Ramelteon analogs).

e Binding Mode: The 5-methoxy group in melatonin is often mimicked by the 5-fluoro or 5-
methoxy indane core. The rigid indane backbone aligns the amide side chain (derived from
the C2-amine) into the optimal binding pocket of the MT receptors.

Sertindole & Antipsychotic Synthesis
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5-fluoro-indane derivatives are upstream intermediates in the synthesis of phenylindole-based
antipsychotics like Sertindole. The fluorine atom at the 5-position is critical for the drug's D2/5-
HT2 antagonist profile, preventing rapid metabolic deactivation.

Part 3: Synthesis & Enzymatic Resolution Protocols

Achieving high enantiomeric excess (ee) is critical for biological activity. Biocatalytic resolution
is the industry standard for 5-fluoro-2-indanol.

Workflow Visualization

The following diagram illustrates the conversion of the ketone to the chiral alcohol and
subsequent amine synthesis.
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Figure 1. Chemo-enzymatic workflow for isolating chiral 5-fluoro-2-indanol and conversion to
bioactive amines.

Protocol 1: Synthesis of Racemic 5-Fluoro-2-Indanol

Objective: Reduction of 5-fluoro-2-indanone.
e Reagents: 5-Fluoro-2-indanone (1.0 eq), Sodium Borohydride (

, 1.2 eq), Methanol (MeOH).

e Procedure:

o Dissolve 5-fluoro-2-indanone in MeOH at 0°C.
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o Add

portion-wise over 30 minutes (exothermic).

o Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
o Quench: Add saturated

solution.

o Extraction: Extract with Dichloromethane (DCM) x3. Dry over

[e]

Yield: Typically >90% quantitative yield of racemic alcohol.

Protocol 2: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers using Candida antarctica Lipase B (CAL-B).

e System: Racemic 5-fluoro-2-indanol, Vinyl Acetate (Acyl donor), Immobilized CAL-B
(Novozym 435), MTBE (Solvent).

e Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer
as the free alcohol.

o Step-by-Step:

[¢]

Suspend racemic alcohol (10g) in dry MTBE (100 mL).

[e]

Add Vinyl Acetate (3.0 eq) and CAL-B beads (10% w/w).

[e]

Incubate at 30°C with orbital shaking (200 rpm).

o

Monitoring: Check Chiral HPLC every 2 hours until 50% conversion is reached (theoretical
max).

o

Workup: Filter off enzyme beads. Evaporate solvent.
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o Separation: Use Flash Chromatography. The (R)-Acetate (elutes first, non-polar) is
separated from the (S)-Alcohol (elutes second, polar).

o Hydrolysis: The (R)-Acetate can be hydrolyzed (
/MeOH) to yield pure (R)-5-fluoro-2-indanol.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties critical for drug development
using this scaffold.

Property Value Relevance to Drug Design

Ideal for fragment-based drug

Molecular Weight 152.17 g/mol _ _

design (Rule of 3 compliant).

_ Moderate lipophilicity ensures

LogP (Predicted) ~1.7-2.1 o

good BBB permeability.

Key interaction point for
H-Bond Donors 1 (OH group) o

receptor binding pockets.

Fluorine acts as a weak
H-Bond Acceptors 2 (F, OH) acceptor; OH is a strong

donor/acceptor.

Highly permeable (CNS active
Topological Polar Surface Area  20.2 A2 J y-p (
range is <90 A?).

Neutral at physiological pH;
pKa (Alcohol) ~15 o
does not ionize in blood.

Part 5: Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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» Reactivity: Avoid strong oxidizing agents. The secondary alcohol is susceptible to oxidation
back to the ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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